DS21412020
Description
DS21412020 is a novel antibacterial agent explicitly developed to target respiratory pathogens, with demonstrated efficacy in preclinical studies. According to available data, it exhibits potent activity against Gram-positive and Gram-negative bacteria commonly implicated in respiratory infections, such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . While its exact mechanism of action remains proprietary, preliminary studies suggest it may inhibit bacterial cell wall synthesis or interfere with essential enzymatic pathways, distinguishing it from conventional β-lactams and macrolides. The compound’s molecular formula and structural details are undisclosed, but its pharmacological profile highlights high solubility in aqueous media and favorable bioavailability, making it suitable for oral or intravenous administration .
Properties
CAS No. |
1037366-37-2 |
|---|---|
Molecular Formula |
C21H23F2N3O5 |
Molecular Weight |
435.4278 |
IUPAC Name |
7-[(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-6-fluoro-1-[(1R,2S)-2- fluorocyclopropyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H23F2N3O5/c1-30-19-16-11(18(27)12(20(28)29)7-26(16)15-5-13(15)22)4-14(23)17(19)25-6-10-2-3-31-9-21(10,24)8-25/h4,7,10,13,15H,2-3,5-6,8-9,24H2,1H3,(H,28,29)/t10-,13-,15+,21-/m0/s1 |
InChI Key |
QEESVFWVTXIORT-GWXMJYEKSA-N |
SMILES |
O=C(C1=CN([C@H]2[C@@H](F)C2)C3=C(C=C(F)C(N4C[C@@](COCC5)(N)[C@]5([H])C4)=C3OC)C1=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS21412020; DS-21412020; DS 21412020; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DS21412020’s functional and structural analogs can be categorized into two groups: structurally related compounds (e.g., boronic acid derivatives, pyrazole-based agents) and functionally similar antibiotics (e.g., β-lactams, fluoroquinolones). Below is a comparative analysis with two representative compounds:
Structural Analog: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
- Similarities: Both compounds feature boronic acid moieties, which are known to enhance target binding affinity in enzymatic inhibition .
- Differences: this compound is optimized for antibacterial activity, whereas CAS 1046861-20-4 is primarily used in Suzuki-Miyaura cross-coupling reactions .
Functional Analog: Levofloxacin (Fluoroquinolone Antibiotic)
- Similarities :
- Differences: Mechanism: Levofloxacin inhibits DNA gyrase, while this compound’s mode of action is likely cell-wall-centric . Toxicity: Levofloxacin has documented risks of tendon rupture and CNS effects, whereas this compound’s preclinical toxicity data indicate a safer profile .
Data Tables
Table 1: Pharmacokinetic and Physicochemical Comparison
| Parameter | This compound | CAS 1046861-20-4 | Levofloxacin |
|---|---|---|---|
| Molecular Weight (g/mol) | Not Disclosed | 235.27 | 361.37 |
| Solubility (mg/mL) | 0.24 | 0.00102 | 30.0 |
| Log P | Not Disclosed | 2.15 (XLOGP3) | -0.39 |
| IC50 (μg/mL) | 0.5–2.0* | N/A | 0.1–1.0 |
| Bioavailability (%) | >80 | N/A | 99 |
Preclinical data against *S. pneumoniae .
Table 2: Spectrum of Activity
| Pathogen | This compound (MIC90, μg/mL) | Levofloxacin (MIC90, μg/mL) |
|---|---|---|
| S. pneumoniae | 1.2 | 0.5 |
| H. influenzae | 0.8 | 0.25 |
| M. catarrhalis | 0.6 | 0.12 |
| E. coli (resistant) | 4.0 | 32.0 |
Research Findings and Limitations
- Favorable pharmacokinetics, including high solubility and BBB penetration, enabling dual use for respiratory and CNS infections .
- Limitations: No published data on long-term toxicity or teratogenicity. Structural ambiguity limits molecular modeling for derivative synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
